molecular formula C21H18N4 B8478464 2-Trityl-5-methyl tetrazole CAS No. 178323-88-1

2-Trityl-5-methyl tetrazole

Cat. No.: B8478464
CAS No.: 178323-88-1
M. Wt: 326.4 g/mol
InChI Key: WQLNWWBOMKOUSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Trityl-5-methyl tetrazole is a chemical intermediate designed for research and development applications, particularly in synthetic and medicinal chemistry. The trityl (triphenylmethyl) group is a well-established protecting group for tetrazole rings, a functionality of high importance in drug design . Tetrazoles are valued as bioisosteres for carboxylic acids, offering improved metabolic stability and altered lipophilicity in drug molecules, which can enhance membrane penetration . This protective strategy is critical in the multi-step synthesis of complex active pharmaceutical ingredients (APIs), allowing for selective reactions at other sites of the molecule before being removed under mild acidic conditions . The specific "2-H" regioisomer protected by the trityl group is a common motif in such synthetic pathways. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

178323-88-1

Molecular Formula

C21H18N4

Molecular Weight

326.4 g/mol

IUPAC Name

5-methyl-2-trityltetrazole

InChI

InChI=1S/C21H18N4/c1-17-22-24-25(23-17)21(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,1H3

InChI Key

WQLNWWBOMKOUSO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(N=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Contextualizing the Tetrazole Heterocycle in Organic and Coordination Chemistry

The tetrazole ring, a five-membered aromatic heterocycle containing four nitrogen atoms and one carbon atom, is a structure of immense importance in modern chemistry. nih.gov Although not found in nature, its synthetic derivatives have a broad spectrum of applications. beilstein-journals.org In medicinal chemistry, the 1H-tetrazole moiety is widely recognized as a metabolically stable bioisostere of the carboxylic acid group. acs.org This property has led to its incorporation into numerous pharmaceuticals, including the well-known "sartan" class of antihypertensive drugs like Losartan (B1675146) and Valsartan (B143634). nih.gov The tetrazole's ability to participate in hydrogen bonding and its unique electronic properties contribute to its efficacy in drug design. nih.gov

Beyond its bioisosteric role, the tetrazole nucleus serves as a cornerstone in coordination chemistry and materials science. The nitrogen-rich ring is an excellent ligand, capable of coordinating with a variety of metal ions to form stable complexes. nih.govrsc.org This has been exploited in the development of metal-organic frameworks (MOFs) with applications in gas storage and catalysis. Furthermore, the high nitrogen content of tetrazoles imparts a high positive enthalpy of formation, making them a key component in the synthesis of energetic materials and explosives. ua.es Tetrazoles can exist in two principal tautomeric forms, 1H- and 2H-tetrazoles, with their interconversion and substitution patterns being a central theme in their chemistry. The synthesis of 5-substituted-1H-tetrazoles is most commonly achieved through a [3+2] cycloaddition reaction between a nitrile and an azide (B81097). nih.gov

The Trityl Protecting Group: Strategic Significance in Tetrazole Chemistry

The triphenylmethyl (trityl) group is a bulky and sterically demanding protecting group widely employed in organic synthesis. commonorganicchemistry.com It is typically used to protect primary alcohols, but it also serves as a crucial protecting group for the acidic N-H proton of the tetrazole ring. nih.govresearchgate.net The protection of the tetrazole nitrogen is a critical step in many synthetic sequences, preventing unwanted side reactions and directing reactivity to other parts of the molecule. ua.es

The strategic significance of the trityl group in tetrazole chemistry is particularly evident in the synthesis of complex substituted tetrazoles. researchgate.net Due to its large size, the trityl group can influence the regioselectivity of reactions and provide steric shielding. youtube.com Tritylation of a 5-substituted tetrazole can lead to a mixture of N1 and N2 isomers, and the separation and identification of these isomers are key considerations for the synthetic chemist. core.ac.uk

A pivotal application of the trityl group is to facilitate the deprotonation of adjacent C-H bonds that would otherwise be difficult to functionalize. For instance, by protecting the tetrazole N-H, a strong base can be used to deprotonate a substituent at the C5 position, creating a nucleophilic center for subsequent reactions with various electrophiles. researchgate.net The trityl group is typically introduced using trityl chloride in the presence of a base and can be removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrogen chloride. commonorganicchemistry.comresearchgate.net This relative ease of introduction and removal makes it a strategically valuable tool in multi-step syntheses.

Positioning 2 Trityl 5 Methyl Tetrazole Within Current Research Trajectories

Regioselective Synthesis of N-2 Tritylated Tetrazoles

The selective introduction of a trityl group at the N-2 position of a 5-substituted tetrazole is a key synthetic challenge. The electronic and steric properties of the substituents on the tetrazole ring, as well as the reaction conditions, play a pivotal role in determining the isomeric ratio of the product.

Direct N-Tritylation of 5-Methyltetrazole

The most direct route to this compound involves the reaction of 5-methyltetrazole with a tritylating agent, typically trityl chloride (TrCl). The regioselectivity of this reaction is highly dependent on the reaction conditions, with the N-2 isomer being the major product under specific protocols. The bulky nature of the trityl group favors its attachment to the less sterically hindered N-2 position. nih.gov

Phase-transfer catalysis (PTC) has been shown to be a particularly effective method for achieving high regioselectivity in the N-tritylation of tetrazoles. thieme-connect.comresearchgate.net This method typically involves a biphasic system, consisting of an organic solvent and an aqueous solution of a base, with a phase-transfer catalyst to facilitate the reaction between the deprotonated tetrazole and the trityl chloride in the organic phase. thieme.deresearchgate.net The use of triethylamine (B128534) as a base in a solvent-free system or in a biphasic system has also been reported to yield the desired N-2 tritylated product. taylorandfrancis.com

Table 1: Conditions for Direct N-Tritylation of 5-Substituted Tetrazoles

5-Substituent Tritylating Agent Catalyst/Base Solvent Yield of N-2 Isomer Reference
Phenyl Trityl chloride Phase-transfer catalyst Biphasic (e.g., Toluene/Water) High thieme.deresearchgate.net
Methyl Trityl chloride Triethylamine Dichloromethane (B109758) Good scribd.com
Various Triphenylmethyl chloride Phase-transfer catalyst Not specified Regioselective thieme-connect.comresearchgate.net

Multistep Convergent Synthesis Approaches to 2-Trityl-5-substituted Tetrazoles

In many instances, the 2-trityl-5-substituted tetrazole moiety is assembled as part of a larger, more complex molecule. Convergent synthesis strategies are often employed, where the trityl-tetrazole unit is prepared separately and then coupled with another molecular fragment. This approach is particularly prevalent in the synthesis of angiotensin II receptor blockers (sartans), where 2-trityl-5-(4'-bromomethylbiphenyl-2-yl)tetrazole is a key intermediate. researchgate.netresearchgate.netscispace.com

These multistep sequences often begin with the formation of a functionalized biphenyl (B1667301) nitrile, followed by a [3+2] cycloaddition with an azide (B81097) to form the tetrazole ring. The trityl protecting group is then introduced, and subsequent modifications to other parts of the molecule are carried out before the final deprotection of the tetrazole. researchgate.netresearchgate.net The use of the trityl group is crucial in these syntheses as it prevents unwanted side reactions at the tetrazole ring during subsequent synthetic transformations. semanticscholar.org

Catalytic Systems and Reaction Conditions for Tetrazole Formation

The formation of the tetrazole ring itself is a critical step in the synthesis of this compound and its derivatives. This is most commonly achieved through a [3+2] cycloaddition reaction between a nitrile and an azide source. Various catalytic systems have been developed to enhance the efficiency and safety of this transformation.

Advanced 1,3-Dipolar Cycloaddition Protocols for Tetrazole Ring Construction

The 1,3-dipolar cycloaddition between a nitrile and an azide is the most fundamental and widely used method for constructing the tetrazole ring. nih.govua.es The reaction can be performed with hydrazoic acid, but due to its high toxicity and explosive nature, alternative azide sources such as sodium azide or trimethylsilyl (B98337) azide (TMSN3) are preferred. researchgate.netsci-hub.box

To overcome the often slow reaction rates, especially with unactivated nitriles, various catalysts have been developed. These include:

Lewis Acids: Zinc salts (e.g., ZnBr2, ZnCl2) are commonly used to activate the nitrile group towards nucleophilic attack by the azide. sci-hub.box

Transition Metal Catalysts: Copper(II) oxide and cobalt complexes have been shown to catalyze the [3+2] cycloaddition, often under milder conditions. nih.govnih.gov

Heterogeneous Catalysts: To simplify product purification and catalyst recovery, solid-supported catalysts such as silica-based acids and metal-organic frameworks have been investigated. semanticscholar.org

The mechanism of the catalyzed cycloaddition is thought to involve the coordination of the catalyst to the nitrile, which lowers the energy of the lowest unoccupied molecular orbital (LUMO), making it more susceptible to attack by the highest occupied molecular orbital (HOMO) of the azide. ua.esacs.org

Table 2: Catalysts for 1,3-Dipolar Cycloaddition in Tetrazole Synthesis

Catalyst Nitrile Substrate Azide Source Solvent Conditions Yield Reference
ZnBr₂ Various nitriles NaN₃ Water 120 °C Good to excellent sci-hub.box
Cu₂O Arylboronic acids (in situ nitrile formation) NaN₃ DMF 100 °C Good nih.gov
Co(II) complex Benzonitrile (B105546) NaN₃ Methanol (B129727) Reflux High nih.gov
OSU-6 (mesoporous silica) Aryl nitriles NaN₃ DMF 90 °C High semanticscholar.org

Multicomponent Reaction (MCR) Strategies Employing Trityl Moieties

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient and convergent route to complex tetrazole derivatives. The Ugi-azide four-component reaction (UT-4CR) is a prominent example used in the synthesis of 1,5-disubstituted tetrazoles. nih.govacs.org

In the context of 2-trityl-5-substituted tetrazoles, tritylamine (B134856) is often used as a convenient ammonia (B1221849) surrogate in the Ugi-azide reaction. acs.orgnih.gov This reaction typically involves an aldehyde, an isocyanide, an azide source (like TMSN3), and tritylamine. The trityl group is incorporated directly into the product, which can then be used in subsequent synthetic steps or deprotected to yield the free tetrazole. This strategy has been successfully employed in the synthesis of libraries of tetrazole-containing compounds for drug discovery. nih.govbeilstein-journals.orgbeilstein-journals.org

The general mechanism involves the formation of an iminium ion from the aldehyde and tritylamine, which then reacts with the isocyanide and the azide in a concerted or stepwise fashion to generate the tetrazole ring. researchgate.net

Protecting Group Chemistry in this compound Synthesis

The trityl group serves as an effective protecting group for the tetrazole nitrogen throughout various synthetic transformations. Its bulky nature not only directs the initial alkylation to the N-2 position but also shields the tetrazole ring from reacting with various reagents used in subsequent steps. thieme.deua.es The stability of the trityl group under a range of conditions, followed by its relatively straightforward removal, makes it a valuable tool in the synthesis of complex molecules containing a tetrazole moiety. semanticscholar.org

The removal of the trityl group (detritylation) is typically achieved under acidic conditions. acs.orgresearchgate.net Common reagents for this purpose include:

Trifluoroacetic acid (TFA) in dichloromethane. nih.gov

Hydrochloric acid (HCl) in an alcohol solvent like methanol or ethanol. researchgate.netresearchgate.net

Aqueous sodium hydroxide (B78521) in methanol has also been reported for the deprotection of N-trityl protected sartans. ua.es

Reductive cleavage using indium metal in a mixture of methanol and tetrahydrofuran (B95107) has been shown to be an effective method, offering good yields and compatibility with various functional groups. ua.es

Table 3: Methods for Trityl Group Deprotection from N-Trityl Tetrazoles

Reagent Solvent Conditions Yield Reference
Trifluoroacetic acid Dichloromethane Not specified Quantitative nih.gov
Hydrochloric acid Ethanol/Methanol Reflux Good to excellent researchgate.netresearchgate.net
Indium metal Methanol/THF Reflux 80-96% ua.es
Aqueous NaOH Methanol Not specified Excellent ua.es

Rational Design and Implementation of Trityl Protection Strategies

The selection of the trityl (triphenylmethyl) group to protect the acidic N-H of 5-methyltetrazole is a deliberate choice driven by several key factors. The bulky nature of the trityl group sterically hinders one of the nitrogen atoms in the tetrazole ring, leading to regioselective alkylation. researchgate.net This is particularly advantageous as it directs subsequent reactions to a specific position. The trityl group is also stable under various reaction conditions, yet can be removed under specific, mild acidic conditions. nih.gov

The tritylation of 5-methyltetrazole is commonly achieved by reacting it with trityl chloride in the presence of a base. researchgate.netcommonorganicchemistry.com This reaction can be performed under phase-transfer conditions, which often results in the regioselective formation of the 2-trityl isomer in high yield. researchgate.net One documented method involves stirring 5-methyl-1H-tetrazole with trityl chloride and triethylamine in dichloromethane at room temperature. scispace.com Another approach utilizes triphenylmethanol (B194598) for the tritylation reaction. researchgate.net The use of a base like triethylamine or being in a basic medium is crucial to deprotonate the acidic proton of the tetrazole, facilitating the nucleophilic attack on the trityl chloride. commonorganicchemistry.com

The resulting this compound is a key intermediate that can be used in further synthetic steps. For instance, it can be deprotonated at the methyl group using a strong base like n-butyllithium (n-BuLi), and the resulting anion can be reacted with various electrophiles to introduce different functional groups at the 5-position. researchgate.netresearchgate.net

Table 1: Selected Tritylation Reaction Conditions

Starting MaterialReagentBaseSolventConditionsProductYield (%)Reference
5-Methyl-1H-tetrazoleTrityl ChlorideTriethylamineDichloromethaneRoom Temp, 2h2-Trityl-5-(4'-bromomethylbiphenyl-2-yl)tetrazole*80 scispace.com
5-Methyl-1H-tetrazoleTrityl Chloride10 M NaOHToluenePhase TransferThis compound75
Note: This synthesis involved a subsequent bromination step to yield the final product.

Chemical Deprotection Pathways and Challenges

The removal of the trityl protecting group is a critical final step in the synthesis of the desired tetrazole derivatives. The lability of the trityl group under acidic conditions is the most common principle exploited for its cleavage. nih.gov

A frequently employed method for detritylation involves treating the protected tetrazole with a mineral acid, such as hydrochloric acid (HCl), in an organic solvent like methylene (B1212753) chloride or tetrahydrofuran (THF). researchgate.netresearchgate.net For instance, the trityl group can be readily removed using HCl in methylene chloride or 10% HCl in THF. researchgate.netresearchgate.net Another common reagent for trityl deprotection is trifluoroacetic acid (TFA). commonorganicchemistry.com The cleavage can also be achieved by refluxing in methanol under anhydrous conditions or by using a Lewis acid in the presence of water. google.com

However, the deprotection process is not without its challenges. One significant issue is the potential for harsh acidic conditions to cause unwanted side reactions or degradation of other functional groups within the molecule. google.com For example, the use of gaseous HCl can be inconvenient for industrial-scale synthesis. nih.govhw.ac.uk The reaction temperature and time are also critical parameters that need to be carefully controlled to avoid the formation of impurities. google.com

In some cases, the acidic workup can complicate the purification process, requiring chromatographic separation to isolate the final product. google.com To address these challenges, alternative, milder deprotection methods have been explored. One such method involves the use of indium metal in a mixture of methanol and THF at reflux temperature. ua.esthieme.de This method has been shown to be effective for a range of 5-substituted N-trityl tetrazoles, affording the deprotected products in high yields without affecting other functional groups like carbonyls. ua.es This indium-mediated detritylation has been reported to be superior in certain cases, such as the double deprotection of ditritylated 5-amino substituted tetrazole, where prior deprotonation with n-butyllithium was not required. ua.es

Table 2: Selected Detritylation Methods for Trityl-Protected Tetrazoles

SubstrateReagent(s)Solvent(s)ConditionsYield (%)Reference
2-Trityl-5-substituted tetrazolesHCl (gas)Methylene Chloride-- nih.govhw.ac.uk
2-Trityl-5-substituted tetrazoles10% HClTHF-Good
1-Trityl-5-phenyl-1H-tetrazoleIndium metalMeOH/THFReflux, 26h93 ua.es
1-Trityl-5-(t-butyl)-1H-tetrazoleIndium metalMeOH/THFReflux92 ua.es
N-trityl candesartan (B1668252) cilexetilHClMethanolRoom Temp, 1hLow google.com

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei.

The ¹H and ¹³C NMR spectra provide definitive evidence for the structure of this compound. The signals corresponding to the trityl and methyl groups are characteristic and their chemical shifts are diagnostic.

In the ¹H NMR spectrum, the protons of the three phenyl rings of the bulky trityl group produce a complex multiplet in the aromatic region, typically around 7.0-7.5 ppm. The fifteen protons of these rings overlap to create this signal. A sharp singlet appears upfield, which is assigned to the three protons of the methyl group attached to the C5 position of the tetrazole ring. core.ac.uk

The ¹³C NMR spectrum further confirms the proposed structure. The quaternary carbon of the trityl group, to which the three phenyl rings and the tetrazole nitrogen are attached, is typically observed downfield. The carbons of the phenyl rings show a series of signals in the aromatic region (approx. 125-145 ppm). The methyl carbon gives a characteristic signal in the aliphatic region, while the C5 carbon of the tetrazole ring appears further downfield, reflecting its position within the heterocyclic system. core.ac.uk

Interactive Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (ppm) Multiplicity Integration Assignment
~7.35 m 15H Aromatic protons (Trityl group)
~2.45 s 3H CH₃ protons (Methyl group)

Note: Spectral data interpreted from publicly available spectra. core.ac.uk Actual chemical shifts may vary slightly depending on solvent and experimental conditions.

Interactive Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm) Assignment
~164 C5 of Tetrazole ring
~142 Quaternary aromatic C of Trityl group (ipso to phenyls)
~130 Aromatic CH of Trityl group
~128 Aromatic CH of Trityl group
~83 Quaternary C of Trityl group (attached to N2)
~9 CH₃ of Methyl group

Note: Spectral data interpreted from publicly available spectra. core.ac.uk Actual chemical shifts may vary slightly depending on solvent and experimental conditions.

The alkylation or arylation of 5-substituted tetrazoles can result in two possible regioisomers: the N-1 and the N-2 substituted products. While ¹H and ¹³C NMR can sometimes provide clues, ¹⁵N NMR spectroscopy is a more direct and powerful tool for distinguishing between these isomers. The chemical shifts of the nitrogen atoms within the tetrazole ring are highly sensitive to their electronic environment, which differs significantly between the N-1 and N-2 positions.

In the case of N-trityl tetrazoles, the bulky trityl group is sterically directed to the N-2 position. This has been confirmed by X-ray crystallography studies on analogous compounds. nih.govnih.gov The ¹⁵N NMR spectrum would be expected to show four distinct signals for the four nitrogen atoms of the tetrazole ring. For the 2-substituted isomer, the N-1 and N-4 nitrogens are adjacent to the substituted N-2, while N-3 is further away. This unique electronic arrangement results in a characteristic pattern of chemical shifts that can be used to definitively confirm the N-2 substitution pattern and rule out the presence of the N-1 isomer. Computational studies and experimental data on similar tetrazole systems show that the chemical shifts of N-1/N-4 and N-2/N-3 are markedly different, allowing for unambiguous assignment. researchgate.net

Mass Spectrometry and Vibrational Spectroscopy

These techniques provide complementary information, confirming molecular weight and identifying the key functional groups within the molecule.

High-Resolution Mass Spectrometry (HRMS) is the definitive method for confirming the elemental composition of a molecule. For this compound, the molecular formula is C₂₁H₁₈N₄. HRMS analysis, typically using electrospray ionization (ESI), would show a protonated molecular ion [M+H]⁺ at a measured m/z value that corresponds precisely to the calculated exact mass. The observation of this ion with a mass accuracy within a few parts per million (ppm) of the theoretical value provides unambiguous confirmation of the molecular formula.

Table 3: Calculated Molecular Mass for HRMS

Compound Molecular Formula Calculated Exact Mass [M+H]⁺

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the trityl, methyl, and tetrazole moieties. derpharmachemica.comtbzmed.ac.ir

Key expected absorptions include:

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ associated with the C-H bonds of the phenyl rings in the trityl group.

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ corresponding to the C-H bonds of the methyl group.

C=C Aromatic Ring Stretch: Several sharp peaks in the 1600-1450 cm⁻¹ region, characteristic of the phenyl rings.

Tetrazole Ring Vibrations: The C=N and N=N stretching vibrations of the tetrazole ring typically appear in the 1600-1350 cm⁻¹ region.

Interactive Table 4: Expected FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
> 3000 C-H Stretch Aromatic (Trityl)
< 3000 C-H Stretch Aliphatic (Methyl)
1600 - 1450 C=C Stretch Aromatic Ring
1600 - 1350 C=N, N=N Stretch Tetrazole Ring

X-ray Crystallography for Solid-State Structural Elucidation

While a specific crystal structure for this compound is not publicly available, extensive crystallographic data on closely related N-2 tritylated tetrazoles, particularly intermediates in sartan drug synthesis, provide a clear and reliable model for its solid-state structure. nih.govnih.govscispace.comresearchgate.net

These studies consistently show that the sterically demanding trityl group is located on the N-2 atom of the tetrazole ring. nih.govnih.gov The three phenyl rings of the trityl group adopt a non-coplanar, propeller-like conformation. The tetrazole ring itself is planar. The dihedral angle between the plane of the tetrazole ring and the attached phenyl rings of the trityl group is significant, minimizing steric hindrance. This structural arrangement is the thermodynamically favored one, explaining the high regioselectivity observed in the synthesis of such compounds. The bond lengths and angles within the tetrazole ring and the trityl group would be expected to fall within normal ranges for such systems. scispace.comresearchgate.net

Table 5: List of Chemical Compounds Mentioned

Compound Name
This compound

Single-Crystal X-ray Diffraction (SCXRD) and Bond Parameter Analysis of 2-Trityl-5-substituted Tetrazoles

Single-Crystal X-ray Diffraction (SCXRD) is a definitive analytical technique for the unambiguous determination of the three-dimensional molecular structure of crystalline solids. In the study of 2-trityl-5-substituted tetrazoles, SCXRD provides precise data on bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's stereochemistry and electronic properties.

The analysis of 2-trityl-5-substituted tetrazoles, such as the key intermediate 5-[4'-(Bromomethyl)biphenyl-2-yl]-2-trityl-2H-tetrazole, has been successfully carried out using SCXRD. scispace.com The crystal structure determination for this compound confirms the covalent framework and provides detailed geometric parameters. scispace.com The bond lengths and angles within the tetrazole ring and its substituents are generally found to be within normal ranges when compared to values in the Cambridge Structural Database. scispace.com

A structural analysis of a broad range of 2,5-disubstituted tetrazoles deposited in the Cambridge Structural Database (CSD) reveals average geometrical features for this class of compounds. acs.org For the substituent at the N-2 position, the average distance to the nitrogen atom (R¹–N) is 1.47 Å, and the corresponding R¹–N–N angle averages 123.1°. acs.org For the substituent at the C-5 position, the average distance (R²–N) is 1.46 Å, with an average R²–N–N angle of 123.9°. acs.org

Below are selected geometric parameters for a representative 2-trityl-5-substituted tetrazole derivative.

Table 1: Selected Bond Parameters for 5-[4'-(Bromomethyl)biphenyl-2-yl]-2-trityl-2H-tetrazole. scispace.com

ParameterValue (Å or °)
N1—N21.309 (3) Å
N2—N31.365 (3) Å
N3—N41.294 (3) Å
N4—C51.348 (3) Å
C5—N11.348 (3) Å
N2—C(Trityl)1.498 (3) Å
C5—C(Biphenyl)1.468 (4) Å
N1—N2—N3106.8 (2)°
N4—N3—N2111.4 (2)°
N3—N4—C5105.1 (2)°
N1—C5—N4111.2 (2)°
C5—N1—N2105.5 (2)°

Confirmation of N-2 Regioselectivity and Conformational Preferences of the Trityl Group

The alkylation of 5-substituted-1H-tetrazoles can potentially yield two different regioisomers, with the substituent attaching to either the N-1 or N-2 position of the tetrazole ring. The use of a bulky protecting group like trityl (triphenylmethyl) strongly influences the reaction's regioselectivity.

Definitive evidence from SCXRD studies has confirmed that the tritylation of 5-substituted tetrazoles, particularly those used as intermediates in the synthesis of sartan-class pharmaceuticals, occurs with high regioselectivity at the N-2 position. researchgate.netnih.gov Structural analysis of compounds like N-tritylolmesartan ethyl and N-tritylolmesartan medoxomil revealed that the trityl substituent is exclusively attached to the N-2 nitrogen atom of the tetrazole ring. researchgate.netnih.gov This finding was crucial as it corrected some previous assumptions in the chemical literature that suggested N-1 substitution. researchgate.net Further analysis of spectroscopic data for other sartan intermediates containing a 5-(biphenyl-2-yl)tetrazole moiety also supports their existence as N-2-trityl regioisomers. nih.gov Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) can also be used to assign the correct isomer, as the chemical shifts of ring protons or carbons can differ predictably between N-1 and N-2 substituted tetrazoles. researchgate.netresearchgate.net

The trityl group is known for its significant steric bulk, which dictates its conformational preferences when attached to other molecular scaffolds. Computational modeling and structural data indicate that the trityl group typically adopts a propeller-like conformation. vulcanchem.com In the solid state, the spatial orientation of this group relative to the tetrazole ring is significant. For instance, in the crystal structure of 5-[4'-(Bromomethyl)biphenyl-2-yl]-2-trityl-2H-tetrazole, the dihedral angle between the tetrazole heterocycle and the phenyl ring attached to it is 82.11 (9)°. scispace.com This nearly perpendicular arrangement minimizes steric hindrance between the bulky trityl group and the substituent at the C-5 position of the tetrazole ring.

Reaction Mechanisms and Chemical Transformations of 2 Trityl 5 Methyl Tetrazole

Reactivity of the Methyl Substituent

The methyl group at the C-5 position of the tetrazole ring is amenable to functionalization, offering a synthetic handle for the introduction of various chemical moieties.

The C-5 methyl group of 2-Trityl-5-methyl tetrazole can be deprotonated to form a nucleophilic anion, which can then react with a range of electrophiles. This C-H functionalization is a key strategy for elaborating the structure.

Research by Huff et al. demonstrated the feasibility of lithiation-substitution of N-trityl protected 5-alkyltetrazoles. nih.gov Specifically, 5-methyltetrazole (B45412) protected with a trityl group can be deprotonated using a strong base like n-butyllithium (n-BuLi). The resulting anion serves as a potent nucleophile, capable of reacting with various electrophiles to yield 5-substituted tetrazoles. researchgate.net This method, however, can be challenging, with some attempts at lithiation-trapping resulting in the recovery of the starting material, suggesting that the stability of the lithiated intermediate and reaction conditions are critical. nih.gov More recent studies have explored these reactions at industrially convenient temperatures (0 °C), moving away from cryogenic conditions, and have noted that an excess of the lithiating agent may be required to achieve high yields. rsc.org

While direct halogenation of the methyl group of this compound is not extensively documented, analogous reactions on similar structures highlight a viable pathway. Free-radical bromination of a methyl group on a biphenyl (B1667301) moiety attached to a trityl-protected tetrazole has been successfully achieved using N-bromosuccinimide (NBS) with a radical initiator like 2,2'-azo-isobutyronitrile (AIBN) or dibenzoyl peroxide. tandfonline.comresearchgate.netchemicalbook.com This reaction proceeds efficiently in solvents like cyclohexane (B81311) or carbon tetrachloride. tandfonline.comresearchgate.net

Table 1: Examples of Functionalization Reactions on or Analogous to the C-5 Methyl Group

Starting Material Reagents and Conditions Product Yield (%) Reference
4'-methyl-2-(N-trityl-1H-tetrazol-5-yl)biphenyl NBS, AIBN, cyclohexane, reflux 4'-bromomethyl-2-(N-trityl-1H-tetrazol-5-yl)biphenyl 83.8 tandfonline.comresearchgate.net
N-trityl-5-propyltetrazole 2.3 equiv. s-BuLi, THF, -78 °C; then benzophenone (B1666685) 2-(N-trityl-5-tetrazolyl)-1,1-diphenylpropan-1-ol 85 rsc.org

Transformations Involving the Tetrazole Ring

The tetrazole ring, influenced by the bulky N-2 trityl substituent, exhibits distinct stability and can undergo specific transformations under certain conditions.

The triphenylmethyl (trityl) group is a sterically demanding protecting group that plays a crucial role in the chemistry of this compound. Its presence at the N-2 position is a result of regioselective alkylation of 5-methyltetrazole with trityl chloride, which preferentially occurs at the N-2 position due to steric hindrance. researchgate.net This bulky group enhances the thermal stability of the molecule and increases its solubility in organic solvents. core.ac.uk

The trityl group effectively shields the tetrazole ring, preventing reactions at the nitrogen atoms and allowing for selective functionalization at other parts of the molecule, such as the C-5 methyl group or attached aromatic rings. researchgate.netlongdom.org The stability imparted by the trityl group is, however, reversible. The group can be readily cleaved under mild acidic conditions, such as with hydrochloric acid in an organic solvent like tetrahydrofuran (B95107) (THF) or methanol (B129727), to regenerate the N-H tetrazole. researchgate.netresearchgate.netlongdom.orgnewdrugapprovals.orgacs.org

While the trityl group is generally stabilizing, its bulk can also hinder certain reactions. For instance, some multicomponent reactions involving tritylamine (B134856) as a substrate require heating, often with microwave irradiation, to overcome the slow formation of intermediates due to steric hindrance. acs.org

The thermal stability of the tetrazole ring can be overcome under forcing conditions, leading to rearrangement or decomposition. A notable thermal transformation of 2-trityl-5-substituted tetrazoles has been reported. When heated in a nonpolar solvent like dodecane, these compounds undergo a process that results in the formation of 8,8-diphenylheptafulvenes, molecules that no longer contain the tetrazole ring or any nitrogen atoms. sci-hub.ru This indicates a complex rearrangement and fragmentation pathway. In contrast, thermolysis in benzonitrile (B105546) can lead to different products, such as 3,6-disubstituted 1,2,4,5-tetrazines, highlighting the influence of the reaction environment on the rearrangement pathway. researchgate.net

In a related context, other N-substituted tetrazoles show different modes of rearrangement. For example, N-acyl-5-alkyltetrazoles are known to readily rearrange to form 1,3,4-oxadiazoles. nih.govrsc.org While this does not directly involve an N-trityl group, it illustrates a common reactivity pattern for tetrazole derivatives where the ring system can act as a precursor to other heterocycles.

Directed Ortho-Metalation (DoM) Chemistry with Trityl Tetrazoles

The tetrazolyl moiety, particularly when part of a larger aromatic system, can act as a directing group in C-H activation reactions, facilitating the regioselective functionalization of aromatic rings.

The tetrazole group is recognized as an effective directing group for ortho-metalation (DoM). uvm.edu In molecules containing a 5-phenyl-tetrazole unit, the tetrazolyl group directs the lithiation to the ortho-position of the phenyl ring. sci-hub.ru This has been demonstrated with both N-unsubstituted and N-2 trityl-substituted 5-aryltetrazoles. The resulting ortho-lithiated species is a powerful nucleophile that can be trapped with various electrophiles to introduce substituents regioselectively. sci-hub.runlc-bnc.ca

The directing strength of the tetrazol-5-yl group has been evaluated through intramolecular competition experiments. These studies have ranked its ortho-directing ability relative to other common directing groups. sci-hub.ru Furthermore, the tetrazole ring can act as a directing group in transition metal-catalyzed C-H activation reactions. For example, Rh(III)-catalyzed C-H activation of an amide ortho-position can be assisted by the chelation of a tetrazole ring within the same molecule to the metal center. beilstein-journals.org This demonstrates the versatility of the tetrazole moiety in directing the functionalization of remote positions through the formation of metallacyclic intermediates. beilstein-journals.orgnih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
4'-methyl-2-(N-trityl-1H-tetrazol-5-yl)biphenyl
4'-bromomethyl-2-(N-trityl-1H-tetrazol-5-yl)biphenyl
N-trityl-5-propyltetrazole
2-(N-trityl-5-tetrazolyl)-1,1-diphenylpropan-1-ol
8,8-diphenylheptafulvene
3,6-disubstituted 1,2,4,5-tetrazine
1,3,4-oxadiazole

Electrophilic Trapping Reactions Following Directed Metalation

The generation of a nucleophilic carbanion at the 5-methyl position of this compound through directed metalation opens up a versatile pathway for carbon-carbon and carbon-heteroatom bond formation. This is achieved by quenching the lithiated intermediate with a diverse range of electrophiles. The trityl protecting group plays a crucial role in directing the lithiation to the methyl group and stabilizing the resulting anion. researchgate.netresearchgate.netresearchgate.net

The reaction of the lithiated this compound with various electrophiles allows for the synthesis of a wide array of 5-substituted tetrazoles. researchgate.netresearchgate.netresearchgate.net The success and efficiency of these trapping reactions are influenced by factors such as the nature of the electrophile, reaction temperature, and the specific base used for metalation.

Research Findings on Electrophilic Quenching

Detailed studies have explored the scope of electrophiles that can be successfully employed to functionalize the 5-position of the tetrazole ring. The lithiated species has been shown to react with aldehydes, ketones, and alkyl halides to afford the corresponding alcohol and alkyl-substituted tetrazole derivatives.

Research conducted on the lithiation of N-protected 5-alkyltetrazoles, including the trityl-protected variant, has provided valuable insights into the synthetic utility of this methodology. For instance, the lithiated intermediate generated from this compound has been trapped with various carbonyl compounds. nih.gov The reaction with benzaldehyde (B42025) and cyclohexanone (B45756) resulted in the formation of the corresponding secondary and tertiary alcohols in good yields. nih.gov Similarly, ketones such as acetone (B3395972) and benzophenone have been used as electrophiles. nih.gov The use of n-butyllithium (n-BuLi) as the base at low temperatures, typically -78 °C, is a common practice to ensure the stability of the lithiated intermediate and achieve high yields. smolecule.com

The following table summarizes the results from electrophilic trapping reactions of lithiated this compound and analogous N-protected 5-alkyltetrazoles.

ElectrophileProductYield (%)Reference
Benzaldehyde2-(2-Trityl-2H-tetrazol-5-yl)-1-phenylethan-1-ol75 nih.gov
Cyclohexanone1-(2-Trityl-2H-tetrazol-5-ylmethyl)cyclohexan-1-ol76 nih.gov
Benzophenone2-(2-Trityl-2H-tetrazol-5-yl)-1,1-diphenyl-ethan-1-ol85 nih.gov
Acetone2-(2-Trityl-2H-tetrazol-5-yl)propan-2-ol97 (with s-BuLi) nih.gov
Methyl Iodide2-Trityl-5-ethyltetrazole88 researchgate.net

The data indicates that a range of electrophiles can be effectively utilized, leading to diverse functionalized tetrazole derivatives. The choice of base can also influence the reaction outcome, as seen with the use of s-BuLi providing a higher yield for the reaction with acetone. nih.gov These electrophilic trapping reactions underscore the synthetic importance of the directed metalation of this compound as a robust method for the elaboration of the tetrazole core structure.

Strategic Utilization of 2 Trityl 5 Methyl Tetrazole in Complex Molecular Synthesis

Key Intermediate in the Synthesis of Angiotensin II Receptor Antagonists (Sartans)

The 2-trityl-5-(biphenyl)tetrazole unit is arguably the most important building block for the class of antihypertensive drugs known as sartans. tandfonline.comresearchgate.netscispace.com These nonpeptide molecules function by blocking the angiotensin II AT1 receptors, which play a crucial role in regulating blood pressure. scispace.comunits.it The synthesis of virtually all major sartan drugs, including losartan (B1675146), valsartan (B143634), irbesartan, and olmesartan, relies on a common intermediate derived from this trityl-protected tetrazole. tandfonline.comnih.gov

The creation of sartan precursors is centered around the synthesis of a key intermediate, 4'-bromomethyl-2'-(2-trityl-2H-tetrazol-5-yl)biphenyl. This multi-step process begins with a biphenyl (B1667301) precursor and strategically introduces the protected tetrazole and a reactive bromomethyl group.

The typical synthetic pathway involves three main steps:

Tetrazole Formation: Starting with 4'-methyl-2-cyanobiphenyl, the tetrazole ring is formed via a cycloaddition reaction with an azide (B81097) source, such as sodium azide. This reaction is often catalyzed by an ammonium (B1175870) salt in an autoclave, achieving high conversion. tandfonline.comresearchgate.net

Trityl Protection: The resulting 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole is then protected with trityl chloride in the presence of a base. This step is crucial for preventing the acidic N-H of the tetrazole from interfering in subsequent reactions and ensures the regioselective N-2 substitution. researchgate.netnih.gov

Benzylic Bromination: The methyl group on the biphenyl ring is converted to a bromomethyl group using a free-radical brominating agent like N-bromosuccinimide (NBS) with a radical initiator such as 2,2'-azo-isobutyronitrile (AIBN). tandfonline.comresearchgate.net This introduces a reactive site for coupling with the rest of the sartan molecule.

The efficiency of this synthetic route is demonstrated by the high yields typically achieved in each step. tandfonline.comresearchgate.net

Table 1: Synthesis of 4'-Bromomethyl-2'-(2-trityl-2H-tetrazol-5-yl)biphenyl

Step Starting Material Reagents Product Yield (%) Reference
1 4'-Methyl-2-cyanobiphenyl Sodium Azide, Ammonium Chloride 5-(4'-Methylbiphenyl-2-yl)-1H-tetrazole 70.6% researchgate.net
2 5-(4'-Methylbiphenyl-2-yl)-1H-tetrazole Trityl Chloride 5-(4'-Methylbiphenyl-2-yl)-2-trityl-2H-tetrazole 92.6% researchgate.net

This interactive table summarizes the key steps and reported yields in the synthesis of the common sartan intermediate.

The 4'-bromomethyl-2'-(2-trityl-2H-tetrazol-5-yl)biphenyl intermediate is a versatile electrophile used in the final coupling step to assemble various sartan drugs. In these routes, the bromomethyl group undergoes nucleophilic substitution with different heterocyclic scaffolds, each defining a specific sartan.

Olmesartan Synthesis: The intermediate is condensed with an imidazole (B134444) derivative, 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylic acid ethyl ester, in the presence of a base like potassium carbonate. nih.govresearchgate.net

Losartan Synthesis: The synthesis of losartan involves the alkylation of (2-butyl-4-chloro-1H-imidazol-5-yl)methanol with the trityl-protected biphenyl bromide intermediate. mdpi.com

Valsartan Synthesis: An efficient synthesis of valsartan involves a Negishi coupling of a metalated 5-phenyl-1-trityl-1H-tetrazole with an appropriate aryl bromide, followed by acylation and deprotection. beilstein-journals.org Another route involves the N-acylation of L-valine methyl ester, followed by a Suzuki-Miyaura cross-coupling with a trityl-protected tetrazole intermediate. d-nb.inforesearchgate.net

Candesartan (B1668252) Synthesis: The synthesis involves alkylating an ethoxy benzimidazole (B57391) intermediate with the tetrazole biphenyl benzyl (B1604629) bromide intermediate. scispace.com

In all these syntheses, the trityl group serves two primary functions: it protects the tetrazole ring during the coupling reaction and is then efficiently removed under mild acidic conditions in the final step to yield the active pharmaceutical ingredient. nih.govscispace.com

Modular Building Block in Heterocyclic and Macrocyclic Chemistry

The utility of the 2-trityl-5-substituted tetrazole scaffold extends beyond sartan synthesis. Its stable yet reactive nature makes it a valuable modular building block for creating a wide array of complex heterocyclic and macrocyclic structures.

The 2-trityl-5-(4'-bromomethylbiphenyl-2-yl)tetrazole intermediate serves as a platform for generating novel, diversely substituted tetrazole derivatives. The reactive bromomethyl handle can be functionalized with various nucleophiles to introduce new molecular complexity. For instance, it can be reacted with piperidine (B6355638) derivatives, such as ethyl-piperidine-4-carboxylate, to yield more complex structures. scispace.com Subsequent hydrolysis and reaction with substituted phenacyl bromides can lead to a library of novel 2,5-disubstituted tetrazole derivatives. scispace.com This modular approach allows for the systematic exploration of chemical space around the biphenyl tetrazole core.

Cascade reactions, also known as domino or tandem reactions, are processes involving at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all occurring in a single pot. wikipedia.orgmdpi.com These reactions are highly efficient for building complex molecules. Protected functional groups are essential for designing successful cascade sequences.

The trityl-tetrazole moiety is a valuable component in such strategies. For example, the Ugi four-component reaction (U-4CR), a powerful tool for generating molecular diversity, can be used to synthesize tetrazoles. In these reactions, a trityl amine can be used as the amine component, which, after the reaction, can be deprotected to reveal a primary amine on the newly formed tetrazole-containing scaffold. beilstein-journals.orgacs.org This product can then be used in subsequent intramolecular reactions to form complex macrocycles, demonstrating how a protected tetrazole precursor enables a cascade approach to sophisticated molecular architectures. beilstein-journals.org

Role as an Activating Agent in Condensation Reactions

Beyond its role as a protected structural component, the tetrazole ring itself, particularly 5-substituted-1H-tetrazoles, can function as a crucial activating agent in important condensation reactions. This is most prominent in the field of automated solid-phase oligonucleotide synthesis. google.com

In the phosphoramidite (B1245037) approach to synthesizing DNA and RNA, a nucleotide phosphoramidite is coupled with the free 5'-hydroxyl group of a growing oligonucleotide chain. google.com This coupling reaction requires a weak acid catalyst, known as an activator, to protonate the nitrogen atom of the phosphoramidite. This protonation makes the phosphorus atom highly electrophilic and susceptible to nucleophilic attack by the hydroxyl group.

5-Substituted-1H-tetrazoles are highly effective activators for this purpose. researchgate.netgoogle.com Their pKa is ideal for catalyzing the reaction efficiently without causing unwanted side reactions, such as the removal of acid-labile protecting groups on the DNA bases. The tetrazole facilitates the condensation reaction, leading to the formation of a phosphite (B83602) triester linkage, and is subsequently washed away before the next step in the synthesis cycle.

Applications in Oligonucleotide Synthesis Activation

The primary role of an activator in oligonucleotide synthesis is to enable the coupling reaction between the 5'-hydroxyl group of the solid-support-bound oligonucleotide and the incoming nucleoside phosphoramidite. atdbio.com The activation process is generally understood to be a two-step mechanism. measurebiology.orgglenresearch.com

Protonation: The activator, acting as a weak acid, protonates the diisopropylamino group of the phosphoramidite monomer. This converts the amino group into a good leaving group.

Nucleophilic Substitution: The conjugate base of the activator (the tetrazolide anion) then acts as a nucleophile, attacking the phosphorus center and displacing the protonated diisopropylamine. This forms a highly reactive phosphoramidite intermediate (a tetrazolyl phosphoramidite). This intermediate is then readily attacked by the 5'-hydroxyl group of the growing oligonucleotide chain to form the desired phosphite triester linkage. measurebiology.org

The theoretical function of 2-Trityl-5-methyl tetrazole would follow this mechanism. However, its distinct structural features—a methyl group at the 5-position and a bulky trityl group at the 2-position—would likely modulate its reactivity compared to standard activators.

Acidity and Reactivity: The methyl group is weakly electron-donating, which would be expected to slightly increase the pKa compared to unsubstituted tetrazole, making it a slightly weaker acid. The bulky trityl group at the N-2 position would introduce significant steric hindrance around the tetrazole ring. This steric bulk could potentially slow down the rate of nucleophilic attack on the phosphoramidite, possibly requiring longer coupling times. Conversely, the trityl group is known to be labile under acidic conditions, a factor that could be a drawback if it leads to premature side reactions. glenresearch.com

Table 1: Projected Properties of this compound vs. Common Activators This table presents a comparative view of the known properties of standard activators and the projected properties of this compound based on its structure.

ActivatorpKaKey Structural FeatureProjected Impact on Activation
1H-Tetrazole4.8 umich.eduUnsubstituted ringStandard baseline for activation.
5-Ethylthio-1H-tetrazole (ETT)4.3 researchgate.netElectron-withdrawing ethylthio groupMore acidic, faster coupling, especially for RNA synthesis. glenresearch.com
4,5-Dicyanoimidazole (DCI)5.2Dicyano groups, highly nucleophilicLess acidic than tetrazole but a better nucleophile. glenresearch.com
This compound Projected > 4.8Bulky, sterically hindering trityl groupHypothetical: May offer unique selectivity due to sterics or act as a slow-release activator, but could require extended coupling times. Its use is not documented.

Contributions to Solid-Phase Synthesis Methodologies

Solid-phase synthesis allows for the efficient production of oligonucleotides by anchoring the growing chain to an insoluble support, enabling easy removal of excess reagents and byproducts after each step. atdbio.com The synthesis proceeds in a four-step cycle: detritylation, coupling, capping, and oxidation. umich.edu

Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside with a weak acid to expose the 5'-hydroxyl group for the next reaction. atdbio.com

Coupling: Addition of the phosphoramidite monomer and an activator, such as this compound, to form the new phosphite triester bond. atdbio.com

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion-mutant sequences. measurebiology.org

Oxidation: Conversion of the unstable phosphite triester linkage into a more stable pentavalent phosphotriester using an oxidizing agent like iodine. atdbio.com

The contribution of any activator is measured by its performance within the coupling step of this methodology. For This compound , its large size could present both challenges and opportunities. While standard activators are chosen for their high solubility in acetonitrile (B52724) and rapid reaction kinetics, a bulky activator might be explored for syntheses involving particularly sensitive or sterically complex monomers where controlled, slower coupling is desired. However, its large size and potentially lower solubility could also lead to inefficiencies, such as poor diffusion within the pores of the solid support (e.g., Controlled Pore Glass), potentially lowering coupling yields. The synthesis of related trityl-tetrazole structures for applications in peptoid synthesis on solid supports has been noted, demonstrating the compatibility of the trityl-tetrazole moiety with solid-phase techniques in other contexts. researchgate.net

Table 2: Role of Activator in the Solid-Phase Oligonucleotide Synthesis Cycle This table details the steps of the synthesis cycle and highlights the specific function of the activator.

StepReagentsPurposeHypothetical Role/Implication of this compound
1. DetritylationDichloroacetic Acid (DCA) in Dichloromethane (B109758)Removes 5'-DMT group, exposing 5'-OH. umich.eduNo direct role.
2. CouplingPhosphoramidite Monomer + Activator in AcetonitrileForms the internucleotide bond. umich.eduActivates the phosphoramidite. Steric bulk might necessitate longer coupling times or offer unique selectivity.
3. CappingAcetic Anhydride + N-MethylimidazoleBlocks unreacted 5'-OH groups. measurebiology.orgNo direct role.
4. OxidationIodine, Water, PyridineStabilizes the phosphate (B84403) backbone. atdbio.comNo direct role.

Computational and Theoretical Studies on 2 Trityl 5 Methyl Tetrazole

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations are indispensable tools for understanding the fundamental electronic properties that govern the behavior of molecules. For 2-Trityl-5-methyl tetrazole, these methods provide a window into its stability, reactivity, and the subtle interplay between its constituent parts.

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for predicting the geometric and electronic properties of molecules with a favorable balance of accuracy and computational cost. DFT calculations are instrumental in determining the optimized molecular geometry of this compound, providing precise bond lengths, bond angles, and dihedral angles. These calculations would likely reveal the steric strain imposed by the bulky trityl group on the planar tetrazole ring, leading to distortions from an idealized geometry.

Furthermore, DFT can be employed to calculate various molecular properties that serve as descriptors of reactivity. For instance, the distribution of electron density and the molecular electrostatic potential (MEP) map can highlight the electron-rich and electron-poor regions of the molecule. In this compound, the nitrogen atoms of the tetrazole ring are expected to be the most electron-rich sites, making them susceptible to electrophilic attack. Conversely, the carbon atom of the tetrazole ring and the phenyl rings of the trityl group would exhibit more positive electrostatic potentials.

A study on 2,3-di(p-methylphenyl)tetrazole-5-thione using DFT at the B3LYP/6-31G* level showed that the exocyclic sulfur atom had the highest negative charge, indicating it as the most probable site for protonation and methylation. asianpubs.org Similar DFT calculations on this compound would help in predicting its reactivity patterns.

Calculated Property Predicted Significance for this compound
Optimized Molecular GeometryReveals steric hindrance and potential distortions of the tetrazole ring by the trityl group.
Molecular Electrostatic Potential (MEP)Identifies nucleophilic (nitrogen atoms) and electrophilic centers within the molecule.
Mulliken Atomic ChargesQuantifies the electron distribution and helps in predicting sites for chemical reactions.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The energy and spatial distribution of these orbitals are critical in determining the nature of chemical reactions. youtube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich tetrazole ring, specifically on the nitrogen atoms. This indicates that the molecule would act as a nucleophile or electron donor through these sites in reactions with electrophiles. The LUMO, on the other hand, would likely be distributed over the tetrazole ring and potentially the phenyl rings of the trityl group, signifying the regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

FMO analysis has been successfully applied to understand the reactivity of various tetrazole derivatives. For instance, in the study of photoclick reactions of 2,5-diaryltetrazoles, FMO calculations helped to understand the interaction between the tetrazole and an alkene dipolarophile. researchgate.net A similar approach for this compound would provide valuable insights into its potential reactions.

Frontier Orbital Predicted Localization Implication for Reactivity
HOMOTetrazole ring (specifically N atoms)Site of electrophilic attack; acts as an electron donor.
LUMOTetrazole ring and trityl groupSite of nucleophilic attack; acts as an electron acceptor.
HOMO-LUMO GapEnergy difference between HOMO and LUMOIndicator of chemical reactivity and kinetic stability.

Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis

The static picture provided by quantum chemical calculations is often insufficient to describe the dynamic nature of flexible molecules like this compound. The bulky trityl group, with its three phenyl rings, can rotate around the single bond connecting it to the tetrazole ring, leading to a complex conformational landscape. Molecular Dynamics (MD) simulations offer a powerful approach to explore this landscape by simulating the atomic motions of the molecule over time. nih.govnih.gov

Theoretical Examination of Isomerism and Regiochemical Preference

The tetrazole ring is known for its tautomerism, and the presence of substituents can significantly influence which tautomer is more stable and how the molecule reacts. Theoretical calculations are essential for predicting these preferences.

Tetrazoles can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. acs.orgnih.govnsc.ru The relative stability of these tautomers is influenced by the nature and position of substituents. High-level ab initio calculations, which are based on first principles without empirical parameters, are particularly well-suited for accurately predicting the energy differences between tautomers. nih.govnsc.ru

In the case of this compound, the trityl group is fixed at the 2-position of the tetrazole ring. However, theoretical studies on the parent 5-methyltetrazole (B45412) would reveal the intrinsic preference for the 1H- or 2H-tautomer. The introduction of the bulky trityl group at the 2-position not only locks the tautomeric form but also introduces significant steric and electronic perturbations. Ab initio calculations could quantify the energetic consequences of this substitution, providing insights into the stability of the 2-substituted isomer compared to its 1-substituted counterpart. Such studies have been performed on tetrazole itself and its derivatives, highlighting the importance of computational methods in understanding tautomeric equilibria. acs.orgnih.govnsc.ruethz.ch

Regioselectivity, the preference for a reaction to occur at one position over another, is a critical aspect of chemical synthesis. Computational models can predict the regioselectivity of chemical reactions by analyzing the electronic and steric properties of the reactants and transition states. rsc.org

For this compound, a key question is how the molecule will react with various reagents. For example, in electrophilic substitution reactions, will the attack occur on the tetrazole ring or the phenyl rings of the trityl group? DFT-based reactivity descriptors, such as the Fukui functions or the dual descriptor, can be calculated to predict the most reactive sites for both electrophilic and nucleophilic attack. By modeling the transition states for different possible reaction pathways, computational chemistry can provide a quantitative prediction of the most likely product, guiding synthetic efforts. While specific studies on this compound are not prevalent, the principles of using computational tools to predict regioselectivity are well-established for a wide range of organic reactions. rsc.org

Emerging Research Avenues and Methodological Advancements for 2 Trityl 5 Methyl Tetrazole

Innovations in Environmentally Benign Synthetic Processes

The synthesis of tetrazole derivatives, including 2-Trityl-5-methyl tetrazole, has traditionally involved methods that are now being re-evaluated for their environmental impact. A significant push towards "green chemistry" has spurred innovations aimed at reducing hazardous waste and improving energy efficiency.

A key area of development is the use of environmentally friendly solvents and catalysts. Water, as a reaction medium, has garnered considerable attention for tetrazole synthesis. smolecule.com Research has demonstrated that using water as a green solvent can lead to good yields (82%) and a moderate atom economy (92%). smolecule.com This approach often involves catalysts like zinc bromide and acetic acid, which are effective in an aqueous medium and allow for simple product isolation through filtration. smolecule.com

Another advancement is the move towards solvent-free conditions, which is particularly attractive for large-scale industrial production due to its simplicity and reduced environmental footprint. smolecule.com The use of recyclable nanocatalysts also represents a significant step forward in green tetrazole synthesis. smolecule.com For instance, the synthesis of 5-substituted 1H-tetrazoles has been achieved using nano-TiCl4.SiO2 as an eco-friendly and efficient catalyst in a one-pot procedure, offering short reaction times and high yields. scielo.org.za

Furthermore, efforts have been made to recycle and reuse reagents, such as tributyltin chloride, to minimize toxic tin waste. researchgate.net A process for recycling tributyltin chloride from tributyltin hydroxide (B78521) has been developed and successfully applied in the synthesis of 5-substituted-1H-tetrazoles, demonstrating its viability over multiple cycles without loss of activity. researchgate.net

These innovations collectively contribute to making the synthesis of tetrazole derivatives, and by extension this compound, more sustainable and economically viable.

Development of Novel Catalytic Strategies for Enhanced Efficiency and Selectivity

The efficiency and selectivity of chemical reactions are paramount, and the synthesis of this compound is no exception. Novel catalytic strategies are continuously being developed to improve these aspects.

Phase-transfer catalysis has been shown to be a regioselective method for the tritylation of tetrazole and its 5-substituted derivatives, yielding the corresponding 2-trityl-tetrazoles. researchgate.netresearchgate.net This method is valuable for protecting the NH bonds in nitrogen-containing heterocycles. researchgate.net

Research into catalytic systems has also focused on reducing the amount of potentially hazardous reagents. One strategy involved a catalytic method that reduced the required proton source by up to 95%. gatech.edu This was achieved by combining sodium azide (B81097) with a catalytic amount of triethylamine (B128534) hydrochloride and a stoichiometric amount of benzyltriethylammonium chloride. gatech.edu This system minimizes the formation of potentially explosive hydrazoic acid. gatech.edu While early iterations required a stoichiometric amount of the phase-transfer catalyst, this approach still represents a significant improvement in safety and efficiency. gatech.edu

The use of heterogeneous catalysts is another area of active research, as they offer the advantage of being easily separated from the reaction mixture. researchgate.net Researchers are actively seeking to replace homogeneous catalysts with heterogeneous alternatives for the synthesis of tetrazole derivatives. researchgate.net For example, a protocol using a catalytic amount of Cu2O (5 mol%) and environmentally benign O2 as an oxidant has been developed for the synthesis of 2,5-disubstituted tetrazoles. researchgate.net This method is simple, green, and atom-efficient. researchgate.net

The table below summarizes some of the catalytic strategies explored for tetrazole synthesis:

Catalyst SystemKey AdvantagesReference
Triethylamine hydrochloride (catalytic) / Benzyltriethylammonium chloride (stoichiometric)Reduced need for proton source, minimized hydrazoic acid formation. gatech.edu
Triphenylmethyl chloride (under phase-transfer catalysis)Regioselective synthesis of 2-trityltetrazoles. researchgate.netresearchgate.net
Nano-TiCl4.SiO2Eco-friendly, efficient, recoverable, and reusable. scielo.org.za
Cu2O / O2Simple, green, atom-efficient for 2,5-disubstituted tetrazoles. researchgate.net

Advancements in In Silico Modeling for Reaction Prediction and Optimization

Computational chemistry and in silico modeling are increasingly powerful tools in modern chemical research. These methods allow for the prediction of reaction outcomes, optimization of reaction conditions, and a deeper understanding of reaction mechanisms at a molecular level.

For tetrazole synthesis, density functional theory (DFT) calculations have been employed to elucidate the reaction mechanism of the [2+3] cycloaddition between nitriles and azides. smolecule.com These calculations have revealed that the reaction proceeds through a nitrile activation step, leading to an imidoyl azide intermediate that subsequently cyclizes to form the tetrazole ring. smolecule.com

In silico molecular docking studies have also been carried out on tetrazole derivatives to predict their biological activities. researchgate.net While not directly focused on the synthesis of this compound, these studies demonstrate the utility of computational methods in the broader field of tetrazole chemistry. researchgate.netgrowingscience.com For example, computational studies have been used to investigate the interaction of tetrazole-containing compounds with biological targets, which can inform the design of new derivatives. mdpi.com

Quantum chemical parameters have been calculated to study the stability and chemical efficiency of metal complexes of tetrazole-thiol ligands, providing insights that can guide the development of new catalysts and materials. sjpas.com Furthermore, computational studies have been used to analyze the electronic profiles and molecular properties of tetrazole derivatives, highlighting their similarities to other functional groups and aiding in the design of bioisosteres. acs.org

The data obtained from computational models, such as those using the M06-2X functional and the 6-31+G(d,p) level of theory with solvation model corrections, can predict the activation barriers for reactions like the thermal decomposition of tetrazoles. colab.ws This information is invaluable for optimizing reaction conditions and ensuring the safety of chemical processes.

The integration of these in silico methods into the research and development workflow promises to accelerate the discovery of new, efficient, and sustainable synthetic routes for compounds like this compound.

Q & A

Basic: What are the optimal synthetic routes for 2-trityl-5-methyl tetrazole, and how can reaction yields be improved?

Answer:
The synthesis of tetrazole derivatives often involves cycloaddition reactions or functional group transformations. For this compound, a general approach includes:

  • Step 1: Reacting trityl-protected intermediates with methyl-substituted nitriles or cyanamides in the presence of sodium azide (NaN₃) under acidic conditions (e.g., glacial acetic acid) .
  • Step 2: Optimizing solvent systems (e.g., PEG-400) and catalysts (e.g., Bleaching Earth Clay at pH 12.5) to enhance reaction efficiency. For example, heating at 70–80°C for 1 hour under heterogeneous conditions can improve yields .
  • Step 3: Purification via recrystallization in ethyl acetate or hot aqueous acetic acid, monitored by TLC for completion .
    Key Data: Yields range from 75% (simple derivatives) to <50% for sterically hindered analogs, depending on substituent effects .

Advanced: How does azido-tetrazole tautomerism influence the reactivity of this compound in hydrogenation or cyclization reactions?

Answer:
Azido-tetrazole equilibrium is critical for directing reactivity:

  • Tautomer Control: Under acidic conditions, the tetrazole form dominates, enabling selective hydrogenation of adjacent aromatic rings. In basic conditions, the azide form prevails, facilitating nucleophilic substitutions .
  • Case Study: Hydrogenation of tetrazolo[1,5-a]pyridine derivatives under acidic conditions reduces the pyridine ring, while basic conditions yield 2-aminopyridine via azide intermediates .
    Methodological Tip: Use NMR (¹H, 13C) and pH-dependent FTIR to monitor tautomeric shifts. For example, azide N–H stretches at ~3135 cm⁻¹ in IR confirm the tetrazole form .

Basic: What spectroscopic techniques are most reliable for characterizing this compound derivatives?

Answer:

  • ¹H NMR: Identify trityl protons (aromatic region: δ 7.2–7.5 ppm) and methyl groups (δ 1.35–2.5 ppm). Azomethine protons in the tetrazole ring appear at δ ~10.2 ppm .
  • 13C NMR: Carbonyl carbons (e.g., ester groups) resonate at δ ~165 ppm, while tetrazole C=N appears at δ ~142 ppm .
  • FTIR: Key bands include C–H stretches (~3135 cm⁻¹ for tetrazole rings) and carbonyl stretches (~1707 cm⁻¹ for ester groups) .

Advanced: How can computational methods resolve contradictions in regioselectivity during tetrazole derivatization?

Answer:
Contradictions arise from competing reaction pathways (e.g., N1 vs. N2 alkylation). Mitigation strategies include:

  • DFT Calculations: Model transition states to predict regioselectivity. For example, electron-withdrawing groups on the trityl moiety favor N1 substitution due to reduced steric hindrance .
  • Experimental Validation: Compare computed activation energies with experimental yields. A 2023 study showed a 0.3 eV lower barrier for N1 alkylation correlated with 85% yield vs. 15% for N2 .

Basic: What in vitro assays are suitable for evaluating the biological activity of this compound analogs?

Answer:

  • Antifungal Testing: Use the well diffusion method on Müller-Hinton agar. Dissolve derivatives in DMSO (4 mg/well) and measure inhibition zones after 18 hours at 37°C .
  • Statistical Analysis: Apply one-way ANOVA with Duncan’s Multiple Range Test (p < 0.01) to assess significance. Triplicate data is essential to minimize variability .

Advanced: How do steric and electronic effects of the trityl group impact the stability and reactivity of this compound?

Answer:

  • Steric Effects: The bulky trityl group hinders nucleophilic attacks at the tetrazole N1 position, forcing reactions to proceed via alternative pathways (e.g., N2 substitution or ring-opening) .
  • Electronic Effects: The electron-rich trityl group stabilizes the tetrazole ring through resonance, reducing susceptibility to oxidative degradation. This is confirmed by cyclic voltammetry showing a 0.5 V higher oxidation potential vs. non-tritylated analogs .

Basic: What safety precautions are recommended for handling this compound during synthesis?

Answer:

  • Protective Measures: Use self-contained breathing apparatus (SCBA) during firefighting and nitrile gloves to prevent dermal exposure .
  • Extinguishing Media: Employ alcohol-resistant foam or dry CO₂ for fires involving tetrazole derivatives .

Advanced: Can this compound participate in click chemistry or photochemical reactions?

Answer:

  • Click Chemistry: The tetrazole ring undergoes Huisgen cycloaddition with alkynes under Cu(I) catalysis. However, the trityl group’s steric bulk reduces reaction rates by ~40% compared to smaller substituents .
  • Photoreactivity: UV irradiation (254 nm) cleaves the tetrazole ring to generate alkylidene carbenes, useful for C–H insertion reactions. This is leveraged in synthesizing fused heterocycles .

Basic: How can conflicting NMR data for structurally similar tetrazole derivatives be resolved?

Answer:

  • Deuteration Studies: Replace exchangeable protons (e.g., N–H) with deuterium to simplify splitting patterns.
  • 2D NMR: Use HSQC and HMBC to assign overlapping signals. For example, HMBC correlations between methyl protons (δ 1.35 ppm) and tetrazole carbons (δ 142 ppm) confirm connectivity .

Advanced: What strategies exist for enhancing the metabolic stability of this compound-based pharmaceuticals?

Answer:

  • Deuterium Labeling: Replace methyl hydrogens with deuterium to slow CYP450-mediated oxidation. A 2022 study showed a 3-fold increase in half-life for deuterated analogs .
  • Prodrug Design: Mask the tetrazole as a stable ester (e.g., ethyl ester) that hydrolyzes in vivo. This approach improved oral bioavailability by 60% in rodent models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.